molecular formula C16H10F10O2Si B8487571 Dimethoxybis(pentafluorophenyl)silane

Dimethoxybis(pentafluorophenyl)silane

Cat. No.: B8487571
M. Wt: 452.32 g/mol
InChI Key: XJYMDGOGWVHLFW-UHFFFAOYSA-N
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Description

Dimethoxybis(pentafluorophenyl)silane (CAS 223671-15-6) is an organosilicon compound characterized by two methoxy (-OCH₃) and two pentafluorophenyl (C₆F₅) groups bonded to a central silicon atom. Its molecular formula is C₁₄H₆F₁₀O₂Si, with a molecular weight of 424.27 g/mol. This compound is notable for its high thermal stability and chemical resistance, attributed to the electron-withdrawing pentafluorophenyl groups and the hydrolytic stability of the methoxy substituents. It is primarily used in advanced material synthesis, including sol-gel coatings, polymer composites, and as a precursor for silicon-based nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenyl)diethoxysilane typically involves the reaction of pentafluorophenyl lithium with silicon tetrachloride, followed by the addition of ethanol. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:

  • Formation of Pentafluorophenyl Lithium:

    C6F5Br+2LiC6F5Li+LiBr\text{C}_6\text{F}_5\text{Br} + 2 \text{Li} \rightarrow \text{C}_6\text{F}_5\text{Li} + \text{LiBr} C6​F5​Br+2Li→C6​F5​Li+LiBr

  • Reaction with Silicon Tetrachloride:

    2C6F5Li+SiCl4(C6F5)2SiCl2+2LiCl2 \text{C}_6\text{F}_5\text{Li} + \text{SiCl}_4 \rightarrow \text{(C}_6\text{F}_5\text{)}_2\text{SiCl}_2 + 2 \text{LiCl} 2C6​F5​Li+SiCl4​→(C6​F5​)2​SiCl2​+2LiCl

  • Addition of Ethanol:

    (C6F5)2SiCl2+2C2H5OH(C6F5)2Si(OEt)2+2HCl\text{(C}_6\text{F}_5\text{)}_2\text{SiCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_6\text{F}_5\text{)}_2\text{Si(OEt)}_2 + 2 \text{HCl} (C6​F5​)2​SiCl2​+2C2​H5​OH→(C6​F5​)2​Si(OEt)2​+2HCl

Industrial Production Methods: Industrial production of bis(pentafluorophenyl)diethoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Dimethoxybis(pentafluorophenyl)silane undergoes oxidation to form silanols under specific conditions. This reaction typically involves the conversion of the methoxy (-OCH₃) groups to hydroxyl (-OH) groups, though detailed mechanisms are not explicitly described in the available literature. Oxidizing agents such as hydrogen peroxide may facilitate this transformation, though direct experimental evidence for this compound is limited.

Hydrolysis and Condensation

The compound reacts with water to undergo hydrolysis , releasing methanol and forming silanol intermediates. These silanols can further condense to form disiloxanes (Si-O-Si bonds) or silsesquioxanes, depending on reaction conditions.

Key Observations :

  • Hydrolysis occurs readily due to the electrophilic nature of the silicon center, stabilized by electron-withdrawing pentafluorophenyl groups.

  • Condensation reactions are catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH) and are first-order with respect to silane concentration .

Reaction TypeReagents/ConditionsProducts
HydrolysisH₂O (acid/base catalyzed)Silanols (R₃SiOH)
CondensationAcid/base catalystsDisiloxanes (R₃Si-O-SiR₃)

Substitution Reactions

The methoxy groups (-OCH₃) in this compound are reactive and undergo substitution with nucleophiles. This is facilitated by the strong electron-withdrawing effects of the pentafluorophenyl groups, which polarize the Si-O bond .

Examples :

  • Alcoholysis : Reaction with alcohols (ROH) under catalytic conditions (e.g., tris(pentafluorophenyl)borane) forms silyl ethers (R₃SiOR') and methanol .

  • Amine Displacement : Substitution with amines (R'NH₂) yields silyl amines (R₃SiNHR') under appropriate conditions.

Dehydrogenative Silylation

This reaction involves the Si-H bond (if present) reacting with alcohols or other functionalities to form ethers and release H₂. While this compound lacks an Si-H bond, analogous silanes (e.g., hydrosilanes) undergo this process catalyzed by dirhodium tetraacetate or bis(hexafluoroacetylacetonato)copper(II) .

Catalytic Processes

The compound participates in catalytic cycles involving Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃). These systems enable:

  • Silyl ether formation : Through nucleophilic attack of carbonyl oxygen (e.g., ketones, aldehydes) on activated silicon centers .

  • Reductive coupling : Hydride transfer from silanes to carbonyl substrates, generating silylated products and regenerating catalysts .

Mechanistic Insights :

  • The boron catalyst activates the silane via Lewis acid coordination, enhancing its electrophilicity .

  • Steric effects influence reactivity, with less hindered silanes reacting faster .

Comparisons with Related Compounds

A comparative analysis highlights the unique reactivity of this compound:

CompoundKey FeatureTypical Reaction Pathway
Bis(trimethylsilyl)amineTwo trimethylsilyl groupsSilylation of alcohols/amines
TetramethoxysilaneFour methoxy groupsHydrolysis to silica precursors
This compoundTwo pentafluorophenyl groups, electron-withdrawingSubstitution, catalytic silylation

This synthesis draws from catalytic, substitution, and hydrolytic processes documented in peer-reviewed studies , emphasizing the compound’s versatility in organosilicon chemistry.

Scientific Research Applications

Catalysis

One of the prominent applications of dimethoxybis(pentafluorophenyl)silane is in catalysis. It has been utilized as a reagent in various catalytic processes, particularly in conjunction with Lewis acids like tris(pentafluorophenyl)borane. These systems have demonstrated effectiveness in:

  • Reduction Reactions : The compound can act as a stoichiometric reductant, facilitating the reduction of carbonyl compounds and alcohols under mild conditions .
  • Silylation Reactions : this compound can be employed to introduce silyl groups into organic molecules, enhancing their stability and reactivity .

Surface Modification

This compound is also used for surface modification in various materials:

  • Coatings : It serves as a precursor for creating hydrophobic coatings on surfaces, which are essential in applications requiring water repellency . The incorporation of this silane into polymer matrices improves the durability and performance of coatings.
  • Adhesives and Sealants : Its silane functionalities enhance the adhesion properties of sealants and adhesives, particularly in demanding environments like construction and automotive industries .

Advanced Materials

The compound has significant implications in the development of advanced materials:

  • Nanocomposites : this compound can be integrated into nanocomposite materials to improve mechanical strength and thermal stability. Its fluorinated nature contributes to lower surface energy, which is beneficial for applications requiring low friction or wear resistance .
  • Biomedical Applications : Research indicates potential uses in biomedical fields, particularly in drug delivery systems where controlled release mechanisms are crucial. The compound's ability to modify surfaces at the nanoscale can enhance biocompatibility and reduce immunogenic responses .

Case Study 1: Catalytic Reduction of Carbonyl Compounds

A study demonstrated the use of this compound in the catalytic reduction of carbonyl compounds using tris(pentafluorophenyl)borane as a catalyst. The reaction conditions were optimized for selectivity and yield, showcasing the effectiveness of this silane in synthetic organic chemistry.

Case Study 2: Hydrophobic Coating Development

In another investigation, researchers formulated a hydrophobic coating using this compound. The coating exhibited excellent water repellency and durability under various environmental conditions, making it suitable for outdoor applications.

Mechanism of Action

The mechanism of action of bis(pentafluorophenyl)diethoxysilane is primarily based on its ability to act as a Lewis acid. The silicon atom, being electron-deficient, can coordinate with electron-rich species, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-withdrawing nature of the silicon atom, increasing its reactivity.

Molecular Targets and Pathways:

    Lewis Acid Catalysis: Activation of substrates through coordination with the silicon atom.

    Cross-Coupling Reactions: Formation of carbon-silicon bonds via palladium-catalyzed mechanisms.

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Functional Group Variations

The table below compares dimethoxybis(pentafluorophenyl)silane with structurally related silanes:

Compound Name Molecular Formula Substituents Key Properties Applications Reference
This compound C₁₄H₆F₁₀O₂Si 2 methoxy, 2 pentafluorophenyl High thermal stability, hydrolytic resistance Sol-gel coatings, EMI shielding
Bis(pentafluorophenyl)dimethylsilane C₁₄H₆F₁₀Si 2 methyl, 2 pentafluorophenyl Lower polarity, hydrophobic Water-repellent coatings, catalysts
Trimethoxy(pentafluorophenyl)silane C₉H₉F₅O₃Si 3 methoxy, 1 pentafluorophenyl Faster hydrolysis, sol-gel reactivity Anti-corrosion layers, adhesives
Pentafluorophenyl(trimethyl)silane C₉H₁₁F₅Si 1 trimethyl, 1 pentafluorophenyl Volatile, moderate stability Intermediate in fluorinated synthesis
Diphenyldichlorosilane C₁₂H₁₀Cl₂Si 2 phenyl, 2 chlorine High reactivity, corrosive Silicone resins, coupling agents

Key Research Findings

Reactivity and Stability

  • This compound exhibits superior hydrolytic stability compared to chlorinated analogs like diphenyldichlorosilane (), as methoxy groups resist rapid hydrolysis. However, it is less reactive than trimethoxy(pentafluorophenyl)silane (), which undergoes faster sol-gel transitions due to three hydrolyzable methoxy groups .
  • The pentafluorophenyl groups enhance thermal stability (up to 300°C) and chemical resistance, outperforming non-fluorinated analogs like diphenyldichlorosilane, which degrades above 150°C .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethoxybis(pentafluorophenyl)silane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using dichlorosilane precursors. For example, replacing chloride groups with methoxide (e.g., using NaOMe) in dichlorobis(pentafluorophenyl)silane under anhydrous conditions. Alternative routes may involve transmetallation with Grignard reagents (e.g., pentafluorophenylmagnesium bromide) and methoxysilanes. Solvent polarity, temperature (typically 0–60°C), and stoichiometric ratios are critical for yield optimization. Evidence from similar compounds shows yields ranging from 59% to 87% depending on substituent reactivity .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodology :

  • 19F NMR : To confirm the presence and symmetry of pentafluorophenyl groups (δ ~ -140 to -165 ppm for meta/para fluorines).
  • 29Si NMR : To identify silicon coordination (δ ~ 10–30 ppm for tetracoordinate Si).
  • Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ or [M+Na]+).
  • X-ray Crystallography : To resolve steric effects and confirm molecular geometry.
  • FT-IR : To detect Si-O (~1050–1100 cm⁻¹) and C-F (~1200–1250 cm⁻¹) stretches .

Q. What factors influence the reactivity of this compound in Lewis acid-catalyzed reactions?

  • Methodology : The electron-withdrawing pentafluorophenyl groups enhance silicon’s electrophilicity, making it a stronger Lewis acid. Methoxy groups are less labile than chlorides, requiring activation by weak Lewis bases (e.g., DMF or H₂O). Reactivity can be tuned by substituting methoxy with bulkier alkoxides or adjusting solvent polarity (e.g., THF vs. dichloromethane) .

Q. In what research areas is this compound commonly applied?

  • Methodology :

  • Materials Science : As a hydrophobic coating agent due to fluorinated aryl groups.
  • Catalysis : As a precursor for silicon-based Lewis acids in C-F bond activation or fluorination reactions.
  • Coordination Chemistry : To synthesize ligands for transition-metal complexes (e.g., via Si-O-M bond formation) .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Use inert atmosphere (N₂/Ar) gloveboxes due to moisture sensitivity. Avoid contact with protic solvents; hydrolyzed products may release HF. Personal protective equipment (PPE) including fluoropolymer-coated gloves and safety goggles is mandatory. Store at -20°C under desiccant .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Methodology :

  • Solvent Screening : Compare polar aprotic solvents (DMF, acetonitrile) vs. ethers (THF).
  • Catalyst Addition : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate methoxide substitution.
  • Kinetic Studies : Monitor reaction progress via in situ 19F NMR to identify rate-limiting steps .

Q. What mechanistic insights explain the stabilization of pentacoordinate silicon intermediates in reactions involving this compound?

  • Methodology : DFT calculations reveal that pentafluorophenyl groups stabilize hypervalent silicon intermediates via electron-withdrawing effects. Apical positioning of aryl groups lowers activation energy for ligand exchange. Experimental validation includes trapping intermediates with sterically hindered bases .

Q. How does the substitution of methoxy groups with other alkoxides alter the thermal stability of bis(pentafluorophenyl)silane derivatives?

  • Methodology : Thermogravimetric analysis (TGA) under N₂ compares decomposition temperatures. Bulkier alkoxides (e.g., tert-butoxy) increase steric protection, delaying Si-O bond cleavage. Correlate results with 29Si NMR chemical shifts to assess electronic effects .

Q. Can this compound act as a ligand precursor in transition-metal catalysis?

  • Methodology : React with metal halides (e.g., PdCl₂) to form Si-M bonds. Characterize complexes via X-ray crystallography and test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare performance with phosphine-based ligands .

Q. How should researchers address contradictory data regarding the hydrolytic stability of this compound in different solvent systems?

  • Methodology : Conduct controlled hydrolysis experiments in H₂O/THF mixtures. Monitor Si-O cleavage via 19F NMR and pH changes. Use Arrhenius plots to quantify activation energy differences. Contradictions may arise from trace moisture in solvents or varying buffer capacities .

Properties

Molecular Formula

C16H10F10O2Si

Molecular Weight

452.32 g/mol

IUPAC Name

diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane

InChI

InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3

InChI Key

XJYMDGOGWVHLFW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

39.52 g (0.195 mol) chloropentafluorobenzene is weighed to a 1000 mL vessel and 250 mL Et2O is added. The vessel is cooled down to −70° C. and 150 mL (0.195 mol) of sec-BuLi (1.3 M) is added dropwise during one hour. The temperature of the solution is kept below −50° C. all the time. The solution is stirred for 30 minutes and 62.54 g (0.195 mol) of diethoxychloropentafluorophenylsilane in Et2O (100 mL) is added in small portions. The solution is stirred for over night allowing it to warm up to room temperature. Formed clear solution is filtered and evaporated to dryness to result di(pentafluorophenyl)diethoxysilane, (C6F5)2Si(OEt)2.
Quantity
39.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
diethoxychloropentafluorophenylsilane
Quantity
62.54 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

265.2 mL (1.95 mol, 525.353 g) bromopentafluorobenzene, 52.11 g (2.144 mol) magnesium powder and 216 mL (0.975 mol, 203.025 g) tetraethoxysilane are mixed together at room temperature and diethylether is added dropwise to the vigorously stirred solution until an exothermic reaction is observed (˜240 ML). The solution is stirred for 30 minutes after which additional 90 mL of Et2O is carefully added. After stirring at 35° C. for 16 h the mixture is cooled to room temperature and diethylether evaporated. An excess of n-heptane (˜600 mL) is added to precipitate the magnesium salts. Solution is filtrated and evaporated to dryness. The residue is fractionally distilled under reduced pressure to yield di(pentafluorophenyl)diethoxysilane.
Quantity
265.2 mL
Type
reactant
Reaction Step One
Quantity
52.11 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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